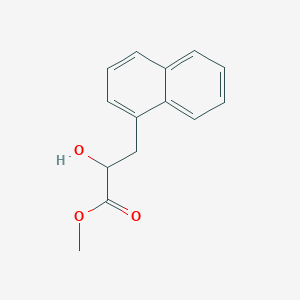
Methyl 2-hydroxy-3-(naphthalen-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-3-(naphthalen-1-yl)propanoate is an organic compound characterized by its molecular structure, which includes a naphthalene ring attached to a hydroxyl group and a methoxy ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with naphthalene-1-carboxylic acid or its derivatives.
Reaction Steps: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride. The resulting acid chloride is then reacted with 2-hydroxy-3-(naphthalen-1-yl)propanoic acid under controlled conditions to form the ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure quality control and consistency.
Catalysts: Various catalysts may be used to improve the yield and selectivity of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Naphthalene-1-carboxylic acid derivatives.
Reduction Products: Corresponding alcohols.
Substitution Products: Various derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Methyl 2-hydroxy-3-(naphthalen-1-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Methyl 2-hydroxy-3-(benzothiophen-1-yl)propanoate: Similar structure but with a benzothiophene ring instead of naphthalene.
Methyl 2-hydroxy-3-(anthracen-1-yl)propanoate: Contains an anthracene ring, which is larger than naphthalene.
Uniqueness: Methyl 2-hydroxy-3-(naphthalen-1-yl)propanoate is unique due to its specific combination of functional groups and the presence of the naphthalene ring, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C14H14O3/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13,15H,9H2,1H3 |
InChI Key |
PWRALFFSBQSNAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















